CGK733 is a chemical compound recognized for its role as an inhibitor of the ataxia telangiectasia mutated protein and the ataxia telangiectasia and Rad3-related protein, both of which are crucial in the cellular response to DNA damage. This compound has garnered attention for its potential to enhance the efficacy of various anticancer therapies by modulating checkpoint signaling pathways in cancer cells. CGK733 is particularly noted for its ability to increase the cytotoxic effects of drugs like taxol in certain cancer cell lines, such as HepG2.2.15 cells infected with hepatitis B virus .
CGK733, also known by its chemical name diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea, is synthesized through a multi-step chemical process that introduces various functional groups to a core structure . It is commercially available from several suppliers, including MedKoo Biosciences and MedChemExpress, which provide detailed information about its applications and synthesis .
The synthesis of CGK733 involves several key steps:
CGK733 has a complex molecular structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity. The specific arrangement of these components facilitates interaction with target proteins involved in DNA damage response pathways.
The molecular formula for CGK733 is C19H16Cl3F2N2O2S, with a molecular weight of approximately 475.76 g/mol. The compound's structure has been elucidated through various spectroscopic methods, confirming its identity and purity .
CGK733 primarily functions through its inhibitory action on ATM and ATR kinases. This inhibition disrupts normal cell cycle checkpoints, leading to increased sensitivity of cancer cells to DNA-damaging agents.
The compound has been shown to induce apoptosis in cancer cells by blocking checkpoint signaling pathways, which normally help cells repair DNA damage or undergo programmed cell death if repair is unsuccessful . This mechanism makes CGK733 particularly useful in combination therapies with traditional chemotherapeutic agents.
CGK733 exerts its effects by selectively inhibiting ATM and ATR kinase activities. This inhibition results in:
Research indicates that CGK733 can switch p53-dependent growth arrest to apoptosis, thereby enhancing the effectiveness of existing cancer therapies . This mechanism underscores its potential as an adjunct treatment in oncology.
CGK733 has significant applications in cancer research:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3